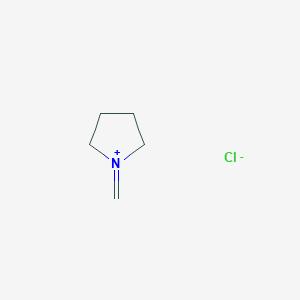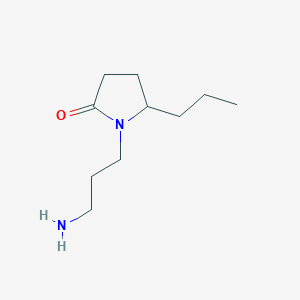
1-(3-Aminopropyl)-5-propylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopropyl)-5-propylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidines This compound is characterized by a pyrrolidine ring substituted with an aminopropyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-5-propylpyrrolidin-2-one typically involves the reaction of 3-aminopropylamine with a suitable pyrrolidine derivative. One common method is the reductive amination of 5-propylpyrrolidin-2-one with 3-aminopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopropyl)-5-propylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(3-Aminopropyl)-5-propylpyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)-5-propylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
1-(3-Aminopropyl)pyrrolidine: Similar structure but lacks the propyl group, leading to different chemical properties and applications.
3-Aminopropyltriethoxysilane: Contains an aminopropyl group but is used primarily for surface functionalization in materials science.
Uniqueness: 1-(3-Aminopropyl)-5-propylpyrrolidin-2-one is unique due to the presence of both the aminopropyl and propyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
51413-96-8 |
|---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-(3-aminopropyl)-5-propylpyrrolidin-2-one |
InChI |
InChI=1S/C10H20N2O/c1-2-4-9-5-6-10(13)12(9)8-3-7-11/h9H,2-8,11H2,1H3 |
InChI Key |
QJYYGGAYWFKQLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(=O)N1CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


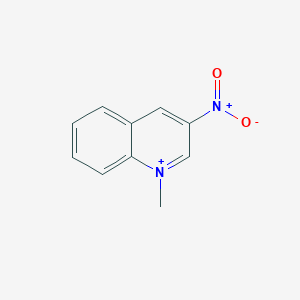
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)
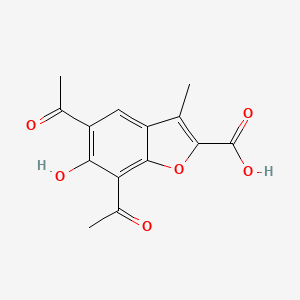
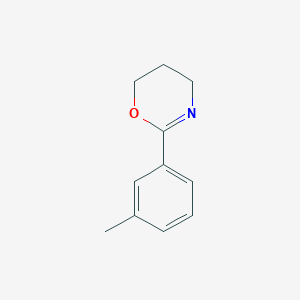
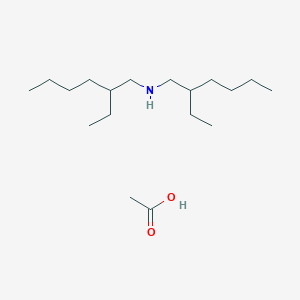
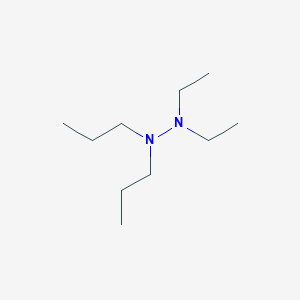


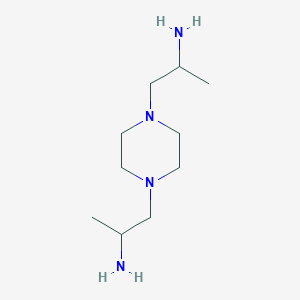
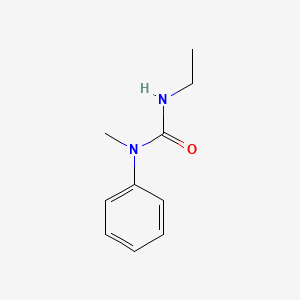
![Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate](/img/structure/B14650089.png)
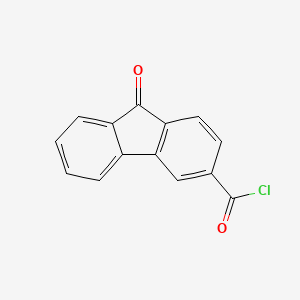
![Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14650094.png)
